2-(4-Benzyloxybenzyl)propionic acid
Description
2-(4-Benzyloxybenzyl)propionic acid (CAS No.: 68718-09-2) is a substituted phenylpropionic acid derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Structurally, it features a benzyloxy group (-OCH₂C₆H₅) attached to the para position of the phenyl ring, which is further linked to a propionic acid backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of bioactive molecules or functional materials.
Synthetic routes for this compound often involve multi-step reactions, including alkylation, bromination, and substitution processes. For example, intermediate steps may yield derivatives such as 2-(4-bromomethylphenyl)propionic acid, which can undergo further benzyloxy group introduction . Structural characterization typically employs spectral techniques like NMR and IR spectroscopy .
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,18,19) |
InChI Key |
WCWNPKOOEIRDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological, physicochemical, and synthetic properties of phenylpropionic acid derivatives are heavily influenced by substituents on the aromatic ring and the propionic acid chain. Below is a comparative analysis of key analogues:
Pharmacological and Toxicological Profiles
- Toxicity: 2-(2,4-Dichlorophenoxy)propionic acid exhibits significant hazards (carcinogenicity, DOT Class 6.1 poison), whereas the benzyloxy derivative lacks reported toxicity data but is presumed safer due to the absence of halogens .
Physicochemical Properties
- Solubility : The hydroxyethoxy group in 2-(4-hydroxyethoxyphenyl)propionic acid increases polarity and water solubility compared to the lipophilic benzyloxy derivative .
- Acidity: Electron-withdrawing groups (e.g., dichlorophenoxy) enhance the acidity of the propionic acid moiety, while electron-donating groups (e.g., methoxy) reduce it .
Research Findings and Implications
Synthetic Versatility : The benzyloxy group’s stability makes this compound a robust intermediate for multi-step syntheses, contrasting with bromomethyl analogues that require careful handling due to their reactivity .
Structural-Activity Relationships (SAR): Substitutions on the phenyl ring directly influence bioactivity. For instance, dichlorophenoxy derivatives are potent herbicides but toxic, whereas benzyloxy variants may offer safer profiles for pharmaceutical use .
Future Directions : Comparative studies on the stereochemical effects (e.g., R/S configurations) and in vitro bioactivity of the benzyloxy derivative are warranted, given the success of chiral synthesis in related compounds .
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